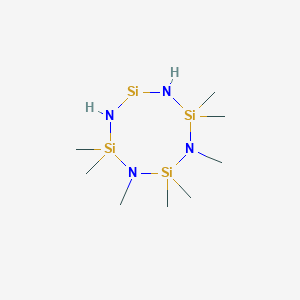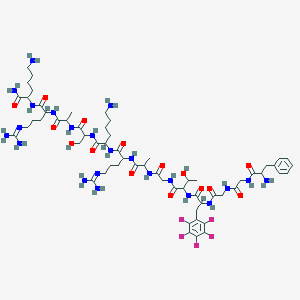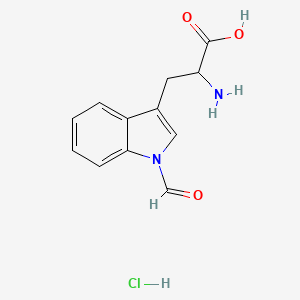
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane is a silicon-based compound with a unique structure that includes both silicon and nitrogen atoms. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane typically involves the reaction of dimethyldichlorosilane with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of dimethyldichlorosilane, followed by a condensation reaction with ammonia or amines. The process is optimized to ensure high yield and purity, and the final product is often used as an intermediate in the production of other organosilicon compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of siloxane bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-nitrogen bonds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific conditions to facilitate the substitution
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Cleaved silicon-nitrogen compounds.
Substitution: Various organosilicon derivatives depending on the substituents used
Wissenschaftliche Forschungsanwendungen
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and properties.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane involves its interaction with various molecular targets and pathways. The silicon-nitrogen bonds in the compound allow it to form stable complexes with other molecules, facilitating its use in various applications. The compound’s unique structure also enables it to undergo specific chemical reactions, making it a valuable intermediate in the synthesis of other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different applications.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with a similar structure but different reactivity and applications.
Decamethylcyclopentasiloxane: A larger cyclic siloxane with distinct properties and uses
Uniqueness
1,2,2,3,4,4,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane stands out due to its unique combination of silicon and nitrogen atoms, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C8H26N4Si4 |
|---|---|
Molekulargewicht |
290.66 g/mol |
InChI |
InChI=1S/C8H26N4Si4/c1-11-14(3,4)9-13-10-15(5,6)12(2)16(11,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
QVHVTHIUCJMGFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1[Si](N[Si]N[Si](N([Si]1(C)C)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B13388885.png)
![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)

![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)

![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)
![benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B13388911.png)

![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)

![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)

![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
